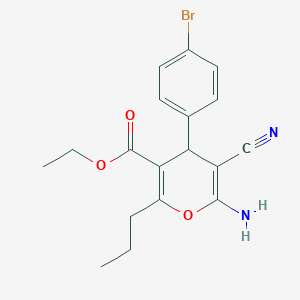![molecular formula C19H19IN2O3 B4932832 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4932832.png)
1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione, also known as AM251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are primarily found in the central nervous system and are responsible for the psychoactive effects of cannabis. AM251 has been widely used in scientific research to investigate the role of CB1 receptors in various physiological and pathological processes.
作用機序
1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione is a competitive antagonist of CB1 receptors. It binds to the same site as the endogenous ligand, anandamide, and prevents its activation of the receptor. By blocking the activation of CB1 receptors, 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione inhibits the psychoactive effects of cannabis and modulates various physiological processes that are regulated by CB1 receptors.
Biochemical and Physiological Effects
1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, depending on the research area. Some of the effects of 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione include:
1. Pain: 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to reduce pain sensitivity in animal models of acute and chronic pain.
2. Addiction: 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to reduce the rewarding effects of drugs of abuse in animal models of addiction.
3. Metabolism: 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to reduce food intake and body weight in animal models of obesity and to improve glucose tolerance in animal models of diabetes.
実験室実験の利点と制限
1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has several advantages and limitations for lab experiments. Some of the advantages of 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione include:
1. Selectivity: 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione is a selective antagonist of CB1 receptors and does not interact with other receptors.
2. Potency: 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione is a potent antagonist of CB1 receptors and can be used at low concentrations.
3. Availability: 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione is commercially available and can be easily obtained.
Some of the limitations of 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione include:
1. Off-target effects: 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione may have off-target effects on other receptors or enzymes.
2. Species differences: The effects of 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione may differ between different animal species and may not translate to humans.
3. Route of administration: 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione is usually administered intraperitoneally or intravenously in animal studies, which may not reflect the route of administration in humans.
将来の方向性
There are several future directions for the use of 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione in scientific research. Some of the possible directions include:
1. Development of new analgesic drugs: 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has shown promise as a potential analgesic drug for the treatment of acute and chronic pain.
2. Development of new treatments for drug addiction: 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has shown promise as a potential treatment for drug addiction by reducing the rewarding effects of drugs of abuse.
3. Investigation of the role of CB1 receptors in other physiological processes: CB1 receptors are involved in various physiological processes, and the use of 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione can help to elucidate their role in these processes.
4. Development of new CB1 receptor ligands: The use of 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione as a template can help to develop new CB1 receptor ligands with improved selectivity and potency.
合成法
1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione can be synthesized through a multistep process starting from 4-iodoaniline and 4-methoxyphenylacetic acid. The first step involves the reaction of 4-iodoaniline with ethyl 2-bromoacetate to form ethyl 4-iodo-2-aminobenzoate. This intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of a coupling agent to form the desired product, 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione.
科学的研究の応用
1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been extensively used in scientific research to investigate the role of CB1 receptors in various physiological and pathological processes. Some of the research areas where 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been used include:
1. Pain: CB1 receptors are involved in the modulation of pain sensation. 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been used to study the role of CB1 receptors in pain perception and to develop new analgesic drugs.
2. Addiction: CB1 receptors are also involved in the rewarding effects of drugs of abuse. 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been used to study the role of CB1 receptors in addiction and to develop new treatments for drug addiction.
3. Metabolism: CB1 receptors are involved in the regulation of energy metabolism. 1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been used to study the role of CB1 receptors in obesity and diabetes.
特性
IUPAC Name |
1-(4-iodophenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19IN2O3/c1-25-16-8-2-13(3-9-16)10-11-21-17-12-18(23)22(19(17)24)15-6-4-14(20)5-7-15/h2-9,17,21H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAJCCQWIIKAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)
![4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B4932753.png)
![1,3-dimethyl-5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4932760.png)

![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4932783.png)


![1-[2-(1-azocanyl)-3-pyridinyl]-N-(1H-benzimidazol-2-ylmethyl)methanamine](/img/structure/B4932798.png)
![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4932802.png)


![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4932842.png)